Dibenzofuran-2,3,7,8-tetrol
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Overview
Description
Dibenzo[b,d]furan-2,3,7,8-tetraol is a heterocyclic organic compound with a complex structure consisting of two benzene rings fused to a central furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,d]furan-2,3,7,8-tetraol typically involves multi-step processes starting from readily available precursors. One common method involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers . Another approach includes the use of substituted biphenyls, benzofuran annulation, or ring contraction methods . These reactions often require specific catalysts and conditions to achieve the desired product.
Industrial Production Methods
Industrial production of Dibenzo[b,d]furan-2,3,7,8-tetraol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal complex catalysis is common in industrial settings to facilitate the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]furan-2,3,7,8-tetraol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Electrophilic aromatic substitution reactions are common, where hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Dibenzo[b,d]furan-2,3,7,8-tetraol has several scientific research applications:
Mechanism of Action
The mechanism of action of Dibenzo[b,d]furan-2,3,7,8-tetraol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment . Additionally, its anticancer activity is attributed to its ability to interfere with tumor necrosis factor (TNF-α) production .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dibenzo[b,d]furan-2,3,7,8-tetraol include:
Dibenzofuran: A simpler compound with two benzene rings fused to a central furan ring.
Dibenzodioxin: Contains two oxygen atoms in the central ring structure.
Dibenzothiophene: Similar structure but with a sulfur atom in the central ring.
Uniqueness
Dibenzo[b,d]furan-2,3,7,8-tetraol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This hydroxylation enhances its reactivity and potential for forming hydrogen bonds, making it valuable in various applications .
Biological Activity
Dibenzofuran-2,3,7,8-tetrol is a hydroxylated derivative of dibenzofuran and is structurally related to various polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), which are known for their toxicological significance. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.
Structural Overview
This compound has the following structural formula:
This compound features four hydroxyl groups positioned at the 2, 3, 7, and 8 carbon atoms of the dibenzofuran structure. Its biological activity is closely related to its ability to interact with various biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Aryl Hydrocarbon Receptor (AhR) Activation : Similar to other dioxins and dibenzofurans, this compound may activate the AhR pathway. This receptor is involved in mediating the toxic effects of environmental pollutants and is linked to various biological responses including immunotoxicity and carcinogenicity .
- Oxidative Stress : The compound has been shown to induce oxidative stress in cells. This can lead to cellular damage and contribute to various diseases including cancer .
- Endocrine Disruption : Evidence suggests that dibenzofuran derivatives can interfere with endocrine function by mimicking or blocking hormones .
Toxicological Profile
The toxicological profile of this compound has been assessed through various studies:
Case Study 1: Liver Accumulation in Mice
A study conducted on mice demonstrated selective uptake of radiolabeled dibenzofuran derivatives in the liver and olfactory mucosa. This highlighted the potential for bioaccumulation and subsequent toxicity in mammals .
Case Study 2: Cancer Risk Assessment
Research near polluted areas revealed that exposure to dibenzofurans was associated with elevated cancer risks. The International Agency for Research on Cancer (IARC) classified certain congeners as carcinogenic based on sufficient evidence from animal studies and limited human data .
Properties
CAS No. |
7461-62-3 |
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Molecular Formula |
C12H8O5 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
dibenzofuran-2,3,7,8-tetrol |
InChI |
InChI=1S/C12H8O5/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4,13-16H |
InChI Key |
VNDIJIRLCXPKRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3OC2=CC(=C1O)O)O)O |
Origin of Product |
United States |
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